6-NBDG

Descripción

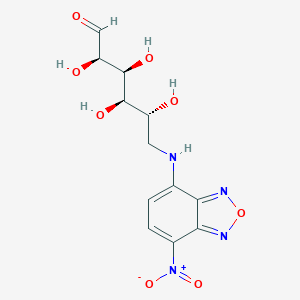

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,4,7-8,11-13,18-21H,3H2/t7-,8+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMSUUWSGUYKQ-IWXIMVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910836 | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108708-22-1 | |

| Record name | 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108708221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-NBDG: An In-Depth Technical Guide to a Fluorescent Glucose Analog

An Essential Tool for Visualizing Cellular Glucose Uptake in Research and Drug Development

Introduction: 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose, or 6-NBDG, is a widely utilized fluorescent analog of glucose. This molecule serves as a powerful tool for researchers in cell biology, oncology, and metabolic diseases to visualize and quantify glucose uptake in living cells. By mimicking the transport of glucose across the cell membrane, this compound provides a window into the metabolic activity of cells, making it an invaluable asset in the study of various physiological and pathological processes, including insulin (B600854) signaling and cancer metabolism. Unlike its counterpart, 2-NBDG, the fluorescent NBD group in this compound is attached to the 6th carbon of the glucose molecule. This structural difference is significant as this compound is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway, leading to its accumulation within the cell. This intracellular accumulation allows for robust fluorescent detection and quantification.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism by which this compound enters the cell is through facilitative glucose transporters (GLUTs), with a particularly high affinity for GLUT1.[1][2][3] GLUT1 is a ubiquitously expressed transporter responsible for basal glucose uptake in many cell types. Studies have shown that this compound binds to GLUT1 with an affinity approximately 300 times higher than that of glucose itself.[2] This high affinity, however, is coupled with a much slower permeation rate, 50 to 100 times slower than glucose.[2] Once inside the cell, this compound is not metabolized and accumulates in the cytoplasm, allowing for its visualization and quantification by fluorescence-based techniques such as fluorescence microscopy and flow cytometry.

However, the specificity of this compound as a marker for GLUT-mediated glucose uptake has been a subject of debate within the scientific community. A growing body of evidence suggests that this compound can also enter cells through transporter-independent mechanisms.[1][4] This has led to calls for caution in the interpretation of data obtained using this compound, with recommendations to use specific GLUT inhibitors to confirm the transporter-dependent portion of the uptake.[2]

Quantitative Data Presentation

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Full Chemical Name | 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose | |

| CAS Number | 108708-22-1 | |

| Excitation Maximum (λex) | ~465 nm | [5] |

| Emission Maximum (λem) | ~535 nm | [5] |

| Dissociation Constant (Kd) for GLUT1 | ~0.13 mM | [1] |

| Michaelis-Menten Constant (Km) for transport via GLUT1 | ~262 µM | [3] |

| Quantum Yield (ΦF) | Not consistently reported in literature. |

Experimental Protocols

Detailed methodologies for the application of this compound in key experiments are provided below.

Protocol 1: Fluorescence Microscopy of this compound Uptake in Cancer Cells

This protocol is adapted for the visualization of glucose uptake in adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Glucose-free DMEM

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Cell Seeding: Seed cancer cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment.

-

Glucose Starvation (Optional but Recommended): On the day of the experiment, gently wash the cells twice with warm PBS. Replace the complete medium with glucose-free DMEM and incubate for 1-2 hours at 37°C and 5% CO2. This step enhances the uptake of this compound.

-

This compound Incubation: Prepare a working solution of this compound in glucose-free DMEM at a final concentration of 50-200 µM. Remove the starvation medium and add the this compound solution to the cells.

-

Incubation: Incubate the cells with this compound for 15-60 minutes at 37°C and 5% CO2. The optimal incubation time should be determined empirically for each cell line.

-

Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the cells using a fluorescence microscope. This compound fluorescence can be detected using a standard FITC/GFP filter set. Capture images for subsequent analysis.

Protocol 2: Flow Cytometry Analysis of this compound Uptake

This protocol provides a method for quantifying this compound uptake at a single-cell level.

Materials:

-

Suspension or adherent cells

-

Complete cell culture medium

-

Glucose-free RPMI-1640

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Suspension cells: Count and aliquot approximately 1 x 10^6 cells per tube.

-

Adherent cells: Trypsinize, count, and aliquot approximately 1 x 10^6 cells per tube.

-

-

Glucose Starvation: Wash the cells once with warm PBS and resuspend in glucose-free RPMI-1640. Incubate for 30-60 minutes at 37°C and 5% CO2.

-

This compound Incubation: Prepare a working solution of this compound in glucose-free RPMI-1640 at a final concentration of 50-150 µM. Add the this compound solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO2.

-

Stopping the Uptake: Stop the uptake by adding 2 mL of ice-cold PBS to each tube and immediately centrifuging at 300 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold FACS buffer.

-

Resuspension: Resuspend the cells in 500 µL of FACS buffer.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the this compound signal in the green fluorescence channel (e.g., FITC or GFP). A negative control (cells without this compound) should be used to set the background fluorescence.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Caption: General experimental workflow for a this compound glucose uptake assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic validation of this compound as a probe for the glucose transporter GLUT1 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic validation of 6‐NBDG as a probe for the glucose transporter GLUT1 in astrocytes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

The Principle of the 6-NBDG Glucose Uptake Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 6-NBDG glucose uptake assay, a widely utilized method for studying glucose transport in living cells. The guide details the core principles of the assay, provides in-depth experimental protocols, and presents quantitative data for researchers in academia and the pharmaceutical industry.

Core Principles of the this compound Glucose Uptake Assay

The this compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) assay is a fluorescence-based method to measure the uptake of glucose into living cells. This compound is a fluorescently labeled glucose analog where the hydroxyl group at the C-6 position is replaced by a nitrobenzoxadiazole (NBD) fluorophore. This modification allows for the visualization and quantification of glucose transport.

The fundamental principle of the assay lies in the ability of this compound to be transported into cells via glucose transporters (GLUTs), the same protein channels responsible for cellular glucose uptake.[1] Once inside the cell, this compound is not significantly metabolized, leading to its intracellular accumulation. The intensity of the fluorescence emitted by the accumulated this compound is directly proportional to the rate of glucose uptake. This fluorescence can be measured using various techniques, including flow cytometry, fluorescence microscopy, and microplate readers.

A critical aspect of the this compound assay is its high affinity for certain glucose transporters. Notably, this compound exhibits a binding affinity for GLUT1 that is approximately 300 times higher than that of glucose itself.[2] This high affinity has significant implications for the design and interpretation of competitive inhibition experiments. While this strong binding can enhance signal detection, it also means that displacing this compound with unlabeled glucose can be challenging.

It is important to acknowledge an ongoing debate in the scientific community regarding the precise mechanism of this compound uptake. Some studies suggest that in addition to transport via GLUTs, this compound may enter cells through transporter-independent mechanisms.[3] This has led to cautionary notes on interpreting this compound uptake as a direct and sole measure of GLUT-mediated transport. Therefore, proper controls and validation experiments are crucial for robust data interpretation.

Experimental Protocols

Detailed methodologies for performing the this compound glucose uptake assay are provided below for various platforms.

Protocol for Cultured Cells using Flow Cytometry

This protocol is suitable for high-throughput screening and quantitative analysis of glucose uptake in a cell population.

Materials:

-

Cultured cells

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer (or similar glucose-free buffer)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Test compounds or inhibitors (if applicable)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase on the day of the experiment.

-

Cell Treatment (Optional): If testing the effect of a compound, treat the cells with the desired concentrations for the appropriate duration.

-

Glucose Starvation: Gently wash the cells twice with warm PBS. Then, incubate the cells in glucose-free KRB buffer for 15-30 minutes at 37°C to deplete intracellular glucose stores.

-

This compound Incubation: Add this compound to the glucose-free KRB buffer to a final concentration of 50-200 µM. Incubate the cells with the this compound solution for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.

-

Termination of Uptake: Stop the uptake by aspirating the this compound solution and washing the cells three times with ice-cold PBS.

-

Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve cell surface proteins.

-

Flow Cytometry Analysis: Resuspend the cells in ice-cold PBS containing a viability dye (to exclude dead cells from the analysis). Analyze the cells on a flow cytometer, exciting the NBD fluorophore with a 488 nm laser and detecting the emission at ~540 nm.[4]

Protocol for Cultured Cells using Fluorescence Microscopy

This method allows for the visualization of glucose uptake at the single-cell level and provides spatial information.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

Same reagents as for the flow cytometry protocol

-

Fluorescence microscope with appropriate filters (Excitation/Emission: ~465/540 nm)

Procedure:

-

Cell Culture and Treatment: Follow steps 1 and 2 from the flow cytometry protocol.

-

Glucose Starvation: Follow step 3 from the flow cytometry protocol.

-

This compound Incubation: Follow step 4 from the flow cytometry protocol.

-

Termination and Washing: Follow step 5 from the flow cytometry protocol.

-

Imaging: Mount the coverslips on a slide with a drop of PBS or imaging buffer. Visualize the cells using a fluorescence microscope. Capture images for qualitative and quantitative analysis of fluorescence intensity.[5]

Protocol for Tissue Explants

This protocol can be adapted for measuring glucose uptake in ex vivo tissue slices.

Materials:

-

Freshly isolated tissue

-

Cutting tool (e.g., vibratome)

-

Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer (gassed with 95% O2/5% CO2)

-

This compound

-

Confocal or two-photon microscope

Procedure:

-

Tissue Preparation: Prepare acute tissue slices (e.g., 200-300 µm thick) in ice-cold, oxygenated aCSF.

-

Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Glucose Starvation: Transfer the slices to glucose-free aCSF for 15-30 minutes.

-

This compound Incubation: Incubate the slices in aCSF containing this compound (e.g., 100-300 µM) for 30-60 minutes.

-

Washing: Wash the slices thoroughly with ice-cold aCSF to remove extracellular this compound.

-

Imaging: Mount the slices in a chamber on the microscope stage and image using a confocal or two-photon microscope.

Data Presentation

The following table summarizes key quantitative data related to the this compound glucose uptake assay from various studies.

| Parameter | Cell Type | Value | Notes | Reference |

| Binding Affinity (vs. Glucose) | Astrocytes (GLUT1) | ~300x higher | Explains the difficulty in competing off this compound with unlabeled glucose. | [2] |

| Permeation Rate (vs. Glucose) | Astrocytes | 50-100x slower | The bulky NBD group hinders transport through the GLUT channel. | [2] |

| Apparent Km | Astrocytes | 262 ± 138 µM | Determined from dose-response curve of this compound uptake. | [6] |

| Vmax | Astrocytes | 8.6 ± 3.7 µM/min | Determined from dose-response curve of this compound uptake. | [6] |

| Inhibition by Cytochalasin B | MIN6 cells | Almost complete inhibition at 10 µM | Demonstrates GLUT-mediated uptake in this cell line. | [7] |

| Inhibition by Phloretin | Jurkat cells | Dose-dependent inhibition | A known inhibitor of glucose transport. | [8] |

| Insulin (B600854) Stimulation | Human primary myotubes | Significant increase in uptake | Demonstrates the utility of the assay in studying insulin signaling. | [9] |

| Effect of BAY-876 (GLUT1 inhibitor) | L929 cells | Potent inhibition of [3H]-2-deoxyglucose uptake, but no significant effect on this compound uptake | Highlights the controversy of transporter-independent uptake. | [4] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow of the this compound glucose uptake assay.

Insulin Signaling Pathway

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

References

- 1. Measuring Uptake of the Glucose Analog, 6-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-6-Deoxyglucose, in Intact Murine Neural Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic validation of this compound as a probe for the glucose transporter GLUT1 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and this compound occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

6-NBDG Fluorescent Glucose Analog: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Applications, and Experimental Considerations for the Fluorescent Glucose Analog, 6-NBDG.

Introduction

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose, commonly known as this compound, is a fluorescently labeled deoxyglucose analog that has become a widely utilized tool in life sciences research. Its intrinsic fluorescence allows for the real-time monitoring of glucose uptake and transport in living cells and tissues. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and a discussion of its role in studying glucose transport and metabolism. This document is intended for researchers, scientists, and drug development professionals who are considering or are currently using this compound in their experimental workflows.

Core Properties of this compound

The utility of this compound as a fluorescent probe is defined by its chemical and photophysical properties. A summary of these key characteristics is presented below.

Chemical and Physical Properties

| Property | Value | Source |

| Synonym | 6-NBD-Glucose | [1] |

| CAS Number | 108708-22-1 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₄O₈ | [1][2] |

| Molecular Weight | 342.3 g/mol | [1][2] |

| Purity | ≥98% (typically as a mixture of anomers) | [1][3] |

| Appearance | Crystalline solid | [1][2] |

| Storage | Store at -20°C to -30°C, protected from light | [1][4] |

| Stability | ≥4 years when stored properly | [1] |

Photophysical Properties

| Property | Value | Source |

| Excitation Maximum (Ex) | ~465 nm | [1][2][5] |

| Emission Maximum (Em) | ~535 nm | [1][2][5] |

| Quantum Yield | Environment-dependent; specific values not consistently reported in literature. | |

| Photostability | Moderate; prolonged exposure to high-intensity light can lead to photobleaching. One study on a similar derivative showed a decrease to 53% of initial energy after 120 minutes of exposure to a 100 mW diode laser.[6] |

Solubility

| Solvent | Approximate Solubility | Source |

| DMSO | ~10 mg/mL | [1] |

| DMF | ~10 mg/mL | [1] |

| Ethanol | Slightly soluble | [1] |

| PBS (pH 7.2) | ~10 mg/mL (Aqueous solutions are not recommended for storage for more than one day) | [1] |

Mechanism of Cellular Uptake and Transport

The precise mechanism of this compound cellular uptake is a subject of ongoing research and some debate. While it is widely used as a probe for glucose transporters, particularly GLUT1, evidence suggests that its transport may be more complex.

It has been reported that this compound has a high affinity for the GLUT1 transporter, binding with an affinity approximately 300 times higher than that of glucose.[7][8] This high affinity, however, also means that its uptake is not efficiently displaced by glucose, and inhibitors like cytochalasin B are less effective at blocking its transport compared to glucose.[7][8] Some studies conclude that at low concentrations, this compound is primarily transported into astrocytes via GLUT1.[7][8]

Conversely, other research indicates that the uptake of this compound can occur independently of membrane glucose transporters.[9][10][11] The bulky NBD group significantly alters the size and shape of the molecule compared to glucose, raising questions about whether it utilizes the same transport mechanisms.[9][11] Studies in L929 murine fibroblasts, which predominantly express GLUT1, have shown that neither pharmacological inhibition nor genetic manipulation of GLUT1 significantly impacts this compound uptake.[9][11] These findings suggest that transporter-independent mechanisms may play a significant role in its cellular entry.[9][11]

Researchers should be aware of this controversy and consider appropriate controls to validate the specificity of this compound uptake in their specific experimental system. Using specific GLUT1 inhibitors, such as 4,6-ethylidene-D-glucose, has been suggested as a more reliable way to confirm the role of GLUT1 in this compound transport.[7]

Caption: Proposed mechanisms of this compound cellular uptake.

Experimental Protocols

The following are generalized protocols for common applications of this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.

In Vitro Glucose Uptake Assay using Fluorescence Microscopy

This protocol is designed for assessing this compound uptake in adherent cells cultured in a 96-well plate.

Materials:

-

Cells of interest

-

Complete culture medium

-

Glucose-free culture medium

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds and vehicle controls

-

Fluorescence microscope with appropriate filters (e.g., excitation/emission ~485/535 nm)

Methodology:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.[12]

-

Pre-incubation: Gently aspirate the culture medium and wash the cells once with warm PBS. Add glucose-free culture medium and incubate for 1-2 hours to deplete intracellular glucose stores.

-

Treatment: Remove the glucose-free medium and add fresh glucose-free medium containing your test compounds or vehicle control. Incubate for the desired treatment period.

-

This compound Incubation: Prepare a working solution of this compound in glucose-free medium at a final concentration of 50-200 µM.[9] Add this solution to the cells and incubate for 10-60 minutes at 37°C. Protect the plate from light. The optimal incubation time should be determined empirically.[12]

-

Washing: At the end of the incubation, aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular fluorescence.[9]

-

Imaging: Add 100 µL of PBS or a suitable imaging buffer to each well. Immediately acquire images using a fluorescence microscope.

In Vitro Glucose Uptake Assay using Flow Cytometry

This protocol is suitable for both adherent and suspension cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

Glucose-free culture medium

-

This compound stock solution

-

PBS

-

Test compounds and vehicle controls

-

Flow cytometer with a 488 nm excitation laser

Methodology:

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach them using a gentle dissociation reagent.

-

Pre-incubation: Resuspend the cells in glucose-free culture medium and incubate for 1-2 hours.

-

Treatment: Treat the cells with your experimental compounds in glucose-free medium.

-

This compound Incubation: Add this compound to a final concentration of 50-200 µM and incubate for 10-60 minutes at 37°C, protected from light.[9]

-

Washing: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and wash twice with cold PBS.[12]

-

Analysis: Resuspend the cells in cold PBS or flow cytometry buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer.

Caption: General experimental workflow for a this compound uptake assay.

Applications in Research and Drug Development

This compound is a versatile tool with applications across various research fields:

-

Metabolic Studies: It is used to study glucose metabolism in different cell types, including cancer cells, neurons, and immune cells.[13][14]

-

Drug Screening: this compound is employed in high-throughput screening assays to identify compounds that modulate glucose uptake.

-

Disease Modeling: The probe can be used to investigate altered glucose metabolism in diseases such as cancer, diabetes, and neurodegenerative disorders.

-

In Vivo Imaging: this compound has been used for in vivo fluorescence imaging to monitor glucose transport in tissues and animal models.[15]

Signaling Pathways

While this compound is primarily a tool for studying glucose transport, its application can provide insights into signaling pathways that regulate cellular metabolism. For instance, changes in this compound uptake can reflect the activity of pathways that control the expression and localization of glucose transporters.

Caption: Simplified signaling pathway leading to glucose uptake.

Conclusion

This compound is a valuable fluorescent probe for the study of glucose transport and metabolism. Its ease of use in fluorescence microscopy and flow cytometry makes it an attractive alternative to radiolabeled glucose analogs. However, researchers must be mindful of the ongoing debate surrounding its precise mechanism of cellular uptake and design experiments with appropriate controls to ensure the valid interpretation of their results. This technical guide provides a foundational understanding of this compound's properties and applications, serving as a resource for its effective implementation in scientific research.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) 5 mg | Buy Online [thermofisher.com]

- 5. iright.com [iright.com]

- 6. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic validation of 6‐NBDG as a probe for the glucose transporter GLUT1 in astrocytes | Semantic Scholar [semanticscholar.org]

- 8. Kinetic validation of this compound as a probe for the glucose transporter GLUT1 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and this compound occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and this compound occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glucose metabolism down-regulates the uptake of 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (this compound) mediated by glucose transporter 1 isoform (GLUT1): theory and simulations using the symmetric four-state carrier model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

A Technical Guide to 6-NBDG: Structure, Function, and Application in Cellular Glucose Uptake Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG), a fluorescently labeled deoxyglucose analog. This document details its molecular structure, mechanism of action, and its application in the study of cellular glucose transport and metabolism. It is designed to be a valuable resource for researchers in cellular biology, oncology, and metabolic diseases, as well as professionals involved in drug discovery and development.

Core Concepts: Structure and Function of this compound

This compound is a synthetic molecule that mimics glucose, allowing for the visualization and quantification of glucose uptake in living cells. Its structure consists of a glucose molecule where the hydroxyl group at the C-6 position is replaced by a fluorescent group, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). This modification prevents its metabolism beyond the initial transport into the cell, leading to intracellular accumulation and a measurable fluorescent signal.

The primary function of this compound is as a tracer for glucose transport, predominantly through Glucose Transporters (GLUTs). While it is a valuable tool, it is important to note that its transport kinetics and specificity can differ from that of native glucose.

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by its specific excitation and emission characteristics, as well as its interaction with cellular transport machinery.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₄O₈ | --INVALID-LINK-- |

| Molecular Weight | 342.26 g/mol | --INVALID-LINK-- |

| Excitation Maximum (Ex) | ~465-485 nm | --INVALID-LINK--, --INVALID-LINK-- |

| Emission Maximum (Em) | ~535-550 nm | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Orange to red solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and DMF (~10 mg/mL) | --INVALID-LINK-- |

Kinetic Parameters of this compound Transport

The interaction of this compound with glucose transporters, particularly GLUT1, has been characterized, revealing a high binding affinity but a slower translocation rate compared to glucose.

| Parameter | Value | Cell Type/System | Reference |

| Km (Michaelis constant) | 262 ± 138 µM | Cultured Astrocytes (GLUT1) | --INVALID-LINK-- |

| Vmax (Maximum velocity) | 8.6 ± 3.7 µM/min | Cultured Astrocytes (GLUT1) | --INVALID-LINK-- |

| Binding Affinity (KD) for GLUT1 | 0.13 mM | Cultured Astrocytes | --INVALID-LINK-- |

| Relative Permeation Rate | 50-100 times slower than glucose | Cultured Astrocytes | --INVALID-LINK-- |

Experimental Protocols for Measuring this compound Uptake

The following sections provide detailed methodologies for quantifying this compound uptake using common laboratory techniques.

Fluorescence Microscopy

This method allows for the direct visualization of this compound uptake at the single-cell level.

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides.

-

Glucose-free cell culture medium (e.g., glucose-free DMEM).

-

This compound stock solution (e.g., 5 mM in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP).

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Glucose Starvation (Optional but Recommended): To enhance this compound uptake, aspirate the culture medium and wash the cells twice with warm PBS. Then, incubate the cells in glucose-free medium for 30-60 minutes at 37°C.

-

This compound Incubation: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (typically 50-200 µM). Remove the starvation medium and add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells with this compound for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental condition.

-

Washing: Aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular probe and stop further uptake.

-

Imaging: Immediately image the cells using a fluorescence microscope. Use a filter set appropriate for NBD fluorescence (Excitation: ~488 nm, Emission: ~530 nm).

-

Image Analysis: Quantify the fluorescence intensity per cell or per unit area using image analysis software (e.g., ImageJ/Fiji).

Flow Cytometry

Flow cytometry enables the high-throughput quantification of this compound uptake in a population of single cells.

Materials:

-

Cells of interest grown in suspension or adherent cells detached into a single-cell suspension.

-

Glucose-free cell culture medium.

-

This compound stock solution.

-

PBS.

-

FACS tubes.

-

Flow cytometer with a 488 nm laser and appropriate emission filters.

Procedure:

-

Cell Preparation:

-

For suspension cells, count and aliquot approximately 1 x 10⁶ cells per FACS tube.

-

For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve membrane integrity. Wash and resuspend the cells in glucose-free medium, then aliquot into FACS tubes.

-

-

Glucose Starvation (Optional): Centrifuge the cells, discard the supernatant, and resuspend in glucose-free medium. Incubate for 30-60 minutes at 37°C.

-

This compound Incubation: Add this compound to the cell suspension to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C, protected from light.

-

Stopping the Reaction: Stop the uptake by adding a large volume of ice-cold PBS and immediately centrifuging the cells at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any unbound this compound.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., PBS with 1% BSA).

-

Data Acquisition: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., FITC channel).

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to that of control (untreated) cells.

Fluorescence Plate Reader Assay

This high-throughput method is suitable for screening and quantifying average this compound uptake in a cell population.

Materials:

-

Cells of interest cultured in a 96-well black, clear-bottom plate.

-

Glucose-free cell culture medium.

-

This compound stock solution.

-

PBS.

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Glucose Starvation (Optional): On the day of the assay, gently wash the cells with warm PBS and then incubate in glucose-free medium for 30-60 minutes at 37°C.

-

This compound Incubation: Remove the starvation medium and add 100 µL of glucose-free medium containing the desired concentration of this compound (50-200 µM) to each well.

-

Incubation: Incubate the plate for 15-60 minutes at 37°C.

-

Washing: Aspirate the this compound solution and wash the wells three times with 200 µL of ice-cold PBS per well.

-

Fluorescence Measurement: Add 100 µL of PBS or a suitable lysis buffer to each well and immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths set appropriately for NBD (Ex: ~485 nm, Em: ~535 nm).

-

Data Analysis: Subtract the background fluorescence from wells containing no cells. The resulting fluorescence values are proportional to the amount of this compound taken up by the cells.

Signaling Pathways and Experimental Workflows

The uptake of glucose, and by extension this compound, is a tightly regulated process, often studied in the context of insulin (B600854) signaling and cancer metabolism.

Insulin Signaling Pathway and GLUT4 Translocation

Insulin binding to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake. This compound can be used to probe this pathway.

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for Assessing Glucose Uptake in Cancer Cells

Cancer cells often exhibit increased glucose uptake, a phenomenon known as the Warburg effect. This compound is a useful tool for studying this metabolic characteristic and for screening potential therapeutic agents that target glucose metabolism.

Caption: Workflow for measuring this compound uptake in cancer cells.

Considerations and Limitations

While this compound is a powerful tool, researchers should be aware of its limitations:

-

Transporter Specificity: Although primarily taken up by GLUTs, some studies suggest that this compound may also enter cells through transporter-independent mechanisms.[1] It is crucial to use appropriate controls, such as co-incubation with excess D-glucose or GLUT inhibitors (e.g., cytochalasin B), to confirm GLUT-mediated uptake.

-

Different Kinetics: The larger size and different chemical properties of this compound compared to glucose result in different transport kinetics.[2][3][4] Therefore, results obtained with this compound should be interpreted as a relative measure of glucose transport capacity rather than an absolute quantification of glucose flux.

-

Photostability and Cytotoxicity: Like many fluorescent dyes, NBD is susceptible to photobleaching. Care should be taken to minimize light exposure during experiments. At high concentrations or with prolonged incubation, this compound may exhibit cytotoxicity.

Conclusion

This compound remains an invaluable tool for the qualitative and semi-quantitative analysis of glucose uptake in living cells. Its fluorescent properties enable a wide range of applications, from single-cell imaging to high-throughput screening. By understanding its structure, function, and the nuances of its application, researchers can effectively leverage this compound to gain critical insights into cellular metabolism in both health and disease, thereby advancing research and the development of novel therapeutics.

References

- 1. endocrine.org [endocrine.org]

- 2. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Uptake of the Glucose Analog, 6-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-6-Deoxyglucose, in Intact Murine Neural Retina [jove.com]

- 4. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

6-NBDG as a Tool for Studying Glucose Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is a fluorescently labeled deoxyglucose analog that has been employed as a tool to visualize and quantify glucose uptake in living cells. Its fluorescence allows for real-time analysis through various methods, including fluorescence microscopy, flow cytometry, and plate-based assays, offering a non-radioactive alternative to traditional tracer studies. However, a growing body of evidence highlights significant caveats to its use as a direct proxy for glucose transport. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a critical discussion of its transport mechanisms, detailed experimental protocols, and a guide to essential validation and control experiments. The aim is to equip researchers with the knowledge to utilize this compound effectively and interpret the resulting data with appropriate caution.

Introduction to this compound

This compound was developed as a tool to monitor glucose transport in real-time and at the single-cell level, surmounting some of the limitations of radioisotopic methods.[1] The molecule consists of a glucose scaffold with a nitrobenzoxadiazole (NBD) fluorophore attached at the C-6 position. This modification prevents its phosphorylation by hexokinase and subsequent entry into the glycolytic pathway, leading to its accumulation inside the cell.[1] While this accumulation is the basis for its use in uptake assays, the bulky NBD group significantly alters the molecule's interaction with glucose transporters compared to native glucose.

Physicochemical and Fluorescent Properties

Understanding the fundamental properties of this compound is crucial for designing and interpreting experiments.

| Property | Value/Description | Reference |

| Full Name | 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose | [2][3] |

| Molecular Formula | C₁₂H₁₄N₄O₈ | [4] |

| Excitation Maximum | ~471 nm | [5] |

| Emission Maximum | ~500-600 nm | [5] |

| Storage | Store at -20°C to -80°C, protected from light. | [4] |

| Metabolism | Not metabolized; accumulates intracellularly. | [3][6] |

The Complexities of this compound Transport

A critical aspect of using this compound is the understanding that its cellular uptake is not a simple reflection of glucose transport. While it does interact with glucose transporters, particularly GLUT1, its transport kinetics and mechanisms are markedly different from glucose.

Interaction with GLUT1: High Affinity, Low Transport Rate

Studies in astrocytes have shown that this compound binds to the GLUT1 transporter with an affinity approximately 300 times higher than that of glucose itself.[2][7] This high affinity, however, is coupled with a much slower translocation rate across the cell membrane, estimated to be 50-100 times slower than glucose.[2]

This paradoxical kinetic behavior explains why glucose is a poor competitor for this compound uptake; the high affinity of this compound for the transporter means that even high concentrations of glucose cannot efficiently displace it.[2][7] Similarly, the intracellular GLUT inhibitor cytochalasin B is less effective at inhibiting this compound uptake compared to its effect on glucose transport.[2][6][8]

Evidence for Transporter-Independent Uptake

A significant body of research now indicates that a substantial portion of this compound uptake can occur through mechanisms independent of known glucose transporters.[5][9] Studies in L929 murine fibroblasts, which exclusively express GLUT1 for glucose uptake, have demonstrated that neither pharmacological inhibition nor genetic knockdown of GLUT1 significantly impacts this compound uptake, while dramatically reducing the uptake of radiolabeled 2-deoxyglucose.[5] This suggests that this compound can enter cells through other, as yet uncharacterized, pathways.

The following diagram illustrates the proposed dual-entry model for this compound, highlighting both the GLUT1-dependent and the putative transporter-independent pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetic validation of this compound as a probe for the glucose transporter GLUT1 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and this compound occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of RONS-Induced Intracellular Redox Homeostasis in this compound/Glucose Uptake in C2C12 Myotubes and Single Isolated Skeletal Muscle Fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic validation of this compound as a probe for the glucose transporter GLUT1 in astrocytes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

The Fluorescent Glucose Analog 6-NBDG: A Technical Guide to its Discovery, Development, and Application

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) is a fluorescently labeled glucose analog that has become a widely utilized tool in cell biology and drug discovery for the real-time monitoring of glucose uptake. Its intrinsic fluorescence allows for the visualization and quantification of glucose transport in living cells, offering a significant advantage over traditional radioisotope-based methods. This technical guide provides a comprehensive overview of the discovery and development of this compound, its biochemical properties, and its application in cellular bioenergetics and high-throughput screening. A critical examination of its transport mechanisms, including both glucose transporter (GLUT)-dependent and -independent pathways, is presented. Detailed experimental protocols for its synthesis and use in glucose uptake assays are provided, along with a compilation of key quantitative data. Furthermore, this guide includes graphical representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in biomedical research.

Discovery and Development

Fluorescently-tagged glucose analogs, including this compound, were first developed in the 1980s to provide a safer and more temporally resolved method for studying glucose transport compared to radiolabeled glucose analogs.[1] The core concept was to attach a fluorophore to a glucose molecule in a position that would be recognized by glucose transporters but would not interfere with its initial binding and transport across the cell membrane. The nitrobenzoxadiazole (NBD) fluorophore was chosen for its relatively small size and favorable spectral properties, which are sensitive to the polarity of its environment.

The development of this compound, and its isomer 2-NBDG, has been pivotal in enabling the study of glucose metabolism in real-time and at the single-cell level. However, a significant body of research has emerged that calls into question the assumption that this compound uptake is solely mediated by glucose transporters.[2][3] Several studies have demonstrated that this compound can enter cells through transporter-independent mechanisms, a critical consideration for the interpretation of experimental results.[2][3]

Biochemical Properties and Mechanism of Action

This compound is a derivative of deoxyglucose where the hydroxyl group at the 6-position is replaced with an amino group conjugated to the NBD fluorophore. This modification prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis. As a result, this compound is trapped within the cell, allowing for its accumulation and subsequent detection by fluorescence microscopy or flow cytometry.

The primary mechanism of this compound uptake is considered to be via glucose transporters (GLUTs), a family of membrane proteins that facilitate the transport of glucose across the plasma membrane. However, the bulky NBD group can influence the binding affinity and transport kinetics. Notably, this compound has been shown to have a significantly higher binding affinity for GLUT1 than glucose itself.[4][5] This high affinity can lead to complexities in competitive inhibition assays with unlabeled glucose.

The ongoing debate regarding the contribution of GLUT-independent uptake mechanisms, such as passive diffusion or endocytosis, necessitates careful experimental design and the use of appropriate controls to accurately attribute this compound uptake to specific transport pathways.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical properties and transport kinetics of this compound.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (Ex) | ~465-475 nm | [6] |

| Emission Wavelength (Em) | ~540-550 nm | [6] |

Table 2: Kinetic Parameters of this compound Transport in Astrocytes (via GLUT1)

| Parameter | Value | Reference |

| Vmax | 8.6 ± 3.7 µM/min | [7] |

| Km | 262 ± 138 µM | [7] |

| Binding Affinity (KD) relative to Glucose | ~300 times higher | [4][5] |

Experimental Protocols

Chemical Synthesis of this compound

-

Synthesis of 6-amino-6-deoxy-D-glucose: This precursor can be synthesized from D-glucose through a multi-step process involving selective protection of hydroxyl groups, activation of the primary hydroxyl group at the C6 position (e.g., by tosylation), followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to the amine.

-

Reaction with NBD-Cl: The resulting 6-amino-6-deoxy-D-glucose is then reacted with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in a suitable solvent with a base to facilitate the nucleophilic aromatic substitution, yielding this compound.

Detailed Protocol (Hypothesized):

-

Step 1: Synthesis of 6-amino-6-deoxy-D-glucose hydrochloride.

-

Protect the anomeric hydroxyl and other secondary hydroxyl groups of D-glucose.

-

Selectively tosylate the primary hydroxyl group at the C6 position using p-toluenesulfonyl chloride in pyridine.

-

Displace the tosyl group with sodium azide in a polar aprotic solvent like DMF to form 6-azido-6-deoxy-D-glucose.

-

Reduce the azide group to an amine using a reducing agent such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

-

Deprotect the hydroxyl groups and isolate the product as the hydrochloride salt.

-

-

Step 2: Synthesis of this compound.

-

Dissolve 6-amino-6-deoxy-D-glucose hydrochloride in a polar solvent such as methanol (B129727) or a mixture of methanol and water.

-

Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and deprotonate the amino group.

-

Add a solution of NBD-Cl in a suitable solvent (e.g., methanol or ethanol) to the reaction mixture.

-

Stir the reaction at room temperature, protected from light, until the reaction is complete (monitored by TLC).

-

Purify the product using column chromatography on silica (B1680970) gel.

-

Characterize the final product by NMR and mass spectrometry.

-

Glucose Uptake Assay using this compound and Flow Cytometry

This protocol provides a general workflow for measuring glucose uptake in cultured cells using this compound and analysis by flow cytometry.

Materials:

-

Cultured cells of interest

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Glucose-free cell culture medium (e.g., glucose-free DMEM)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA or other cell detachment solution

-

Flow cytometer

-

Optional: GLUT inhibitors (e.g., Cytochalasin B, BAY-876)

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Starvation: On the day of the assay, aspirate the complete medium and wash the cells once with warm PBS. Add glucose-free medium to each well and incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.

-

This compound Incubation: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (typically 50-200 µM). Aspirate the starvation medium and add the this compound solution to the cells.

-

Incubation: Incubate the cells with this compound for a predetermined time (e.g., 15-60 minutes) at 37°C. This time should be optimized for the specific cell type and experimental conditions.

-

Termination of Uptake: To stop the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold PBS.

-

Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

-

Cell Collection and Staining (Optional): Transfer the cell suspension to a microcentrifuge tube and centrifuge to pellet the cells. The cell pellet can be resuspended in PBS containing a viability dye if desired.

-

Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the FITC channel (typically around 530 nm). The mean fluorescence intensity of the cell population is proportional to the amount of this compound uptake.

Controls:

-

Unstained cells: To set the baseline fluorescence.

-

Inhibitor control: Pre-incubate cells with a known GLUT inhibitor before adding this compound to assess the contribution of GLUT-mediated transport.

-

Competition control: Co-incubate cells with an excess of unlabeled glucose to compete for transporter binding.

Visualizations

Signaling Pathway: Insulin-Stimulated GLUT4 Translocation

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Experimental Workflow: this compound Glucose Uptake Assay

Caption: A typical experimental workflow for a this compound glucose uptake assay.

Logical Relationship: GLUT1 Transport Kinetics of this compound

Caption: Simplified model of GLUT1-mediated this compound transport kinetics.

Conclusion

This compound has proven to be a valuable tool for the study of glucose transport and metabolism. Its fluorescent properties offer a significant advantage for real-time, single-cell analysis. However, researchers must be cognizant of the potential for GLUT-independent uptake mechanisms and design their experiments accordingly with appropriate controls. The continued development and characterization of fluorescent glucose analogs will undoubtedly provide even more powerful tools for dissecting the complexities of cellular bioenergetics and for the discovery of novel therapeutics targeting metabolic pathways. This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to effectively utilize this important fluorescent probe in their studies.

References

- 1. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and this compound occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic validation of this compound as a probe for the glucose transporter GLUT1 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

6-NBDG Specificity for Glucose Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is a fluorescent glucose analog widely used to monitor glucose uptake in living cells. Its utility stems from its intrinsic fluorescence, which allows for real-time imaging and quantification of its cellular accumulation. However, the specificity of this compound for glucose transporters (GLUTs and SGLTs) is a subject of considerable scientific debate. While some evidence suggests it acts as a high-affinity ligand for certain transporters, particularly GLUT1, a growing body of research indicates that its cellular uptake can be mediated by transporter-independent mechanisms. This guide provides a comprehensive overview of the current understanding of this compound specificity, presents the conflicting evidence, and offers detailed experimental protocols for researchers to validate the uptake mechanism of this compound in their specific experimental systems.

The Controversy: Transporter-Mediated vs. Transporter-Independent Uptake

The core of the debate surrounding this compound lies in two conflicting models of its cellular entry.

Model 1: High-Affinity Transporter-Mediated Uptake

One line of research proposes that this compound is a specific substrate for glucose transporters, particularly GLUT1. Studies in astrocytes have suggested that this compound binds to GLUT1 with an affinity approximately 300 times higher than that of glucose itself.[1][2] This high-affinity binding, coupled with a much slower translocation rate across the membrane, is proposed to explain why glucose is an inefficient competitor for this compound uptake and why some GLUT inhibitors, like cytochalasin B, are less effective at blocking its entry compared to glucose.[1][2][3]

Model 2: Transporter-Independent Uptake

Conversely, compelling evidence, notably from studies on L929 murine fibroblasts which exclusively express GLUT1, demonstrates that neither pharmacological inhibition nor genetic knockdown of GLUT1 significantly impacts this compound uptake.[4][5] This suggests that in certain cell types, transporter-independent pathways, such as endocytosis or other undefined membrane transport mechanisms, may be the predominant routes of entry.[4][5] The bulky fluorescent NBD group significantly alters the size and shape of the molecule compared to glucose, lending plausibility to the idea that it may not utilize the same transport machinery.[4][6]

This conflicting evidence underscores the critical need for researchers to empirically determine the mechanism of this compound uptake in their specific cell or tissue model rather than assuming transporter specificity.

Quantitative Data on this compound and Glucose Transporter Interaction

Quantitative kinetic data for this compound across the spectrum of glucose transporters is notably sparse in the literature. The most detailed information is available for GLUT1, though it is at the center of the controversy. Data for other GLUT isoforms and SGLTs is largely qualitative or absent.

Table 1: Summary of Quantitative and Qualitative Data on this compound Interaction with Glucose Transporters

| Transporter | Parameter | Value | Cell Type / System | Key Findings & Caveats | Citation(s) |

| GLUT1 | Binding Affinity (KD) | ~0.13 mM | Astrocytes (modeled) | Estimated to be ~300x higher affinity than glucose (KD ~40 mM). This is a calculated value from a kinetic model. | [7][8] |

| Transport Rate | 50-100 times slower than glucose | Astrocytes | The high-affinity binding does not translate to efficient transport. | [1][2][3] | |

| Inhibition | Uptake is largely unaffected by pharmacological inhibition (BAY-876, Cytochalasin B) or siRNA knockdown of GLUT1. | L929 Fibroblasts | Strongly suggests a predominant transporter-independent uptake mechanism in this cell line. | [4][5] | |

| GLUT2 | Transport | Implied to be a substrate. | INS1E cells, T-cells | GLUT2 inhibition with BAY-876 was shown to block this compound uptake. No kinetic data (Km, Vmax) is available. | |

| GLUT3 | Transport | Suggested as a potential transporter. | Retina | No direct experimental data is available to confirm transport or determine kinetics. | |

| GLUT4 | Transport | Used as a tool to measure uptake. | Skeletal Muscle, Adipocytes | This compound is used in assays for GLUT4 activity, but specific kinetic parameters for this compound are not reported. | [7] |

| SGLT1/SGLT2 | Transport | Unlikely to be a significant substrate. | General | Studies suggest other fluorescent analogs (e.g., 1-NBDG) are better suited for studying SGLTs. Lack of inhibition by Na+ gradient collapse in erythrocytes argues against SGLT transport. | [9][10] |

Experimental Protocols for Validating this compound Specificity

Given the ambiguity surrounding its uptake mechanism, it is imperative for researchers to perform validation experiments. The following protocols provide a framework for dissecting the mechanism of this compound entry in a given cellular context.

Pharmacological Inhibition Assay

This assay aims to determine if known inhibitors of glucose transport can block the uptake of this compound.

Materials:

-

Cells of interest cultured in appropriate plates (e.g., 96-well for plate reader, 24-well for flow cytometry, or glass-bottom dishes for microscopy).

-

This compound (e.g., 50-200 µM final concentration).

-

Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

-

GLUT inhibitors:

-

Cytochalasin B (pan-GLUT inhibitor, working concentration 10-20 µM).

-

BAY-876 (potent and specific GLUT1 inhibitor, working concentration 100 nM).

-

Phloretin (pan-GLUT and SGLT inhibitor, working concentration 100-200 µM).

-

-

SGLT inhibitors:

-

Phlorizin (dual SGLT1/SGLT2 inhibitor, working concentration 100 µM).

-

Dapagliflozin (specific SGLT2 inhibitor, working concentration 500 nM).

-

-

Competitor:

-

D-glucose (high concentration, e.g., 25-50 mM).

-

-

Plate reader, flow cytometer, or fluorescence microscope.

Protocol:

-

Seed cells and grow to desired confluency.

-

Wash cells twice with warm, glucose-free buffer to remove endogenous glucose.

-

Pre-incubate cells with the inhibitors or high D-glucose in glucose-free buffer for 30-60 minutes at 37°C. Include a vehicle-only control (e.g., DMSO).

-

Add this compound to each well to the final desired concentration and incubate for the desired time (e.g., 30-60 minutes) at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold buffer.

-

Quantify the intracellular fluorescence using a plate reader, flow cytometer, or by imaging.

-

Interpretation: A significant reduction in this compound fluorescence in the presence of inhibitors compared to the vehicle control suggests uptake is mediated by the targeted transporters. Lack of inhibition suggests a transporter-independent mechanism.

Genetic Knockdown Assay

This method uses RNA interference to specifically reduce the expression of a target transporter to assess its role in this compound uptake.

Materials:

-

Cells of interest.

-

siRNA targeting the glucose transporter of interest (e.g., SLC2A1 for GLUT1).

-

Non-targeting control siRNA.

-

Transfection reagent.

-

This compound.

-

[3H]-2-deoxyglucose (for a positive control).

-

Equipment for Western blotting, flow cytometry, and scintillation counting.

Protocol:

-

Transfect cells with the target-specific siRNA or control siRNA according to the manufacturer's protocol (e.g., using 50 nM siRNA).

-

Incubate cells for 48-72 hours to allow for protein knockdown.

-

Confirm Knockdown: Harvest a subset of cells and perform Western blotting to confirm a significant reduction in the target transporter protein level.

-

Perform Uptake Assays:

-

For the remaining cells, perform the this compound uptake assay as described in section 3.1 (without pharmacological inhibitors).

-

In parallel, perform a [3H]-2-deoxyglucose uptake assay as a positive control to confirm that the knockdown functionally impairs glucose transport.

-

-

Interpretation: A significant decrease in [3H]-2-deoxyglucose uptake in knockdown cells confirms the functional effect of the siRNA. If this compound uptake is also significantly reduced, it indicates that the targeted transporter is involved. If this compound uptake is unchanged despite successful knockdown, it points to a transporter-independent mechanism.[5]

Endocytosis Inhibition Assay

This assay tests whether this compound enters the cell via endocytosis.

Materials:

-

Cells of interest.

-

This compound.

-

Endocytosis inhibitor, such as Dynasore (a dynamin inhibitor). The IC50 is ~15 µM, with 80 µM often used for a complete block.[11]

-

Glucose-free buffer.

Protocol:

-

Wash cells twice with warm, glucose-free buffer.

-

Pre-incubate cells with Dynasore (e.g., 80 µM) for 30 minutes at 37°C. Include a vehicle-only control.

-

Add this compound and incubate for the desired time.

-

Stop the uptake by washing with ice-cold buffer.

-

Quantify intracellular fluorescence.

-

Interpretation: A significant reduction in this compound uptake in the presence of Dynasore suggests that the uptake is, at least in part, dependent on dynamin-mediated endocytosis.

Visualizing Workflows and Mechanisms

Graphviz diagrams can help clarify the complex relationships and experimental logic described.

Caption: Proposed mechanisms of this compound cellular uptake.

Caption: Experimental workflow for validating this compound specificity.

Caption: Decision tree for interpreting this compound uptake data.

Conclusion and Best Practices

The use of this compound as a fluorescent probe for glucose uptake is a powerful technique, but it must be approached with caution and rigorous validation. The assumption that this compound is a specific substrate for GLUTs in all cell types is not supported by the current literature. For researchers and drug development professionals, the following best practices are recommended:

-

Acknowledge the Controversy: Be aware of the conflicting evidence regarding this compound's mechanism of uptake.

-

Perform Validation: In any new cell line or experimental model, perform the validation assays described above (pharmacological, genetic, and endocytosis inhibition) to determine the mechanism of entry.

-

Use Positive Controls: When performing inhibition or knockdown experiments, always include a validated glucose analog, such as [3H]-2-deoxyglucose, as a positive control to ensure the experimental manipulation is functionally effective.[5]

-

Consider Alternatives: Depending on the experimental question, other fluorescent glucose analogs like 2-NBDG (which has its own set of controversies) or the newer 1-NBDG (reported to be a substrate for SGLTs) might be considered, but they also require thorough validation.[9][10]

References

- 1. Dual SGLT1/SGLT2 Inhibitor Phlorizin Ameliorates Non-Alcoholic Fatty Liver Disease and Hepatic Glucose Production in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and this compound occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Glucose metabolism down-regulates the uptake of 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (this compound) mediated by glucose transporter 1 isoform (GLUT1): theory and simulations using the symmetric four-state carrier model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

The In Vitro Biological Activity of 6-NBDG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG), a fluorescently labeled deoxyglucose analog. This compound is a valuable tool for studying glucose transport and metabolism in living cells. This document summarizes key quantitative data, details experimental protocols for its use, and illustrates the cellular processes involved.

Introduction to this compound

This compound is a fluorescent glucose analog that has been utilized to monitor glucose uptake and transport in a variety of in vitro models. Its structure consists of a glucose molecule with a nitrobenzoxadiazole (NBD) fluorophore attached at the 6th carbon position. A key feature of this compound is that it is generally considered to be non-metabolizable, meaning that unlike its counterpart 2-NBDG, it is not phosphorylated by hexokinase upon entering the cell. This characteristic allows for the specific measurement of glucose transport without the confounding factor of subsequent metabolic trapping. The fluorescence properties of the NBD group, with excitation and emission maxima around 465 nm and 540 nm respectively, make it suitable for detection by fluorescence microscopy and flow cytometry.

Mechanism of Cellular Uptake: A Topic of Debate

The precise mechanism by which this compound enters cells is a subject of ongoing scientific discussion. Two primary models have been proposed: uptake via glucose transporters (GLUTs) and a transporter-independent mechanism.

GLUT1-Mediated Transport

A significant body of evidence suggests that this compound is transported into cells, particularly astrocytes, via the GLUT1 transporter. One study kinetically validated this compound as a probe for GLUT1, demonstrating that it binds to this transporter with an affinity approximately 300 times higher than that of glucose.[1][2] This high-affinity binding, however, is paired with a much slower permeation rate, estimated to be 50 to 100 times slower than glucose.[1] The high affinity for GLUT1 has been proposed to explain why this compound uptake is not efficiently displaced by glucose in competitive assays.[1]

Transporter-Independent Uptake

Conversely, compelling research, primarily conducted in L929 murine fibroblasts which predominantly express GLUT1, suggests that this compound uptake is independent of glucose transporters.[3][4][5] These studies employed pharmacological inhibition of GLUT1, as well as genetic overexpression and knockdown of the transporter. The results indicated that these manipulations had no significant impact on this compound binding or uptake, while they did affect the transport of radiolabeled 2-deoxyglucose.[3] This has led to the hypothesis that the bulky NBD fluorophore allows the molecule to enter cells through other, as-yet-unidentified, transporter-independent mechanisms.[3][4]

It is plausible that the mechanism of this compound uptake is cell-type dependent, which could reconcile these conflicting findings. Researchers should therefore carefully validate the uptake mechanism in their specific experimental model.

Quantitative Data on this compound In Vitro Activity

The following tables summarize the available quantitative data for the in vitro biological activity of this compound. It is important to note that comprehensive data across a wide range of cell lines is limited in the current literature.

Table 1: Kinetic Parameters of this compound Uptake

| Cell Type | Vmax | Km | Citation |

| Cultured Astrocytes | 8.6 ± 3.7 µM/min | 262 ± 138 µM | [6] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50 | Citation |

| Data Not Available | - | - | - |

Note: Extensive searches did not yield specific IC50 values for this compound cytotoxicity. It is generally used at concentrations ranging from 50 µM to 200 µM in uptake assays. Researchers should perform their own cytotoxicity assays to determine the optimal non-toxic concentration for their specific cell line and experimental duration.

Experimental Protocols

The following are detailed protocols for measuring this compound uptake in vitro using fluorescence microscopy and flow cytometry. These are generalized protocols that should be optimized for specific cell types and experimental conditions.

This compound Glucose Uptake Assay by Fluorescence Microscopy

This method allows for the visualization and semi-quantitative analysis of this compound uptake in adherent cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or Hank's Balanced Salt Solution (HBSS)

-

Treatment compounds (e.g., insulin, GLUT inhibitors)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)

Protocol:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides to achieve 70-80% confluency on the day of the experiment.

-

Cell Starvation: On the day of the assay, wash the cells twice with warm PBS. Then, incubate the cells in glucose-free KRB or HBSS for 1-2 hours at 37°C to deplete intracellular glucose stores.

-

Compound Treatment (Optional): If investigating the effect of a compound on glucose uptake, add the compound at the desired concentration to the starvation buffer for the appropriate pre-incubation time.

-

This compound Incubation: Prepare a working solution of this compound (e.g., 100 µM) in glucose-free KRB or HBSS. Remove the starvation buffer and add the this compound solution to the cells. Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

-

Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular this compound and stop further uptake.

-

Imaging: Immediately image the cells using a fluorescence microscope. Use a consistent imaging setup (e.g., exposure time, gain) for all samples to allow for comparison.

-

Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

This compound Glucose Uptake Assay by Flow Cytometry

This method provides a quantitative measure of this compound uptake in a population of suspended or adherent cells.

Materials:

-

Cells in suspension or adherent cells to be detached

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Glucose-free KRB buffer or HBSS

-

Treatment compounds

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry tubes

-